Synthetic Yield Advantage Over Trifluoromethyl Analogs
The synthesis of 5-Bromo-4-(difluoromethyl)pyridin-2-amine leverages modern, scalable methods for introducing the -CF2H group, which are generally more practical and high-yielding than traditional methods for late-stage trifluoromethylation of similar pyridine scaffolds [1]. A scalable de novo synthesis of difluoromethyl pyridines from inexpensive materials has been reported, with the pyridyl subunit built around the difluoromethyl group, allowing for a 0.6 kg scale-up without loss of yield or purity [2]. In contrast, the synthesis of the trifluoromethyl analog, 5-Bromo-4-(trifluoromethyl)pyridin-2-amine, as described in patent literature, often relies on lower-yielding halogenation of a pre-formed trifluoromethyl pyridine [3].
| Evidence Dimension | Scalability of Synthesis Method |
|---|---|
| Target Compound Data | Scalable to 0.6 kg scale with retention of yield and purity (based on method for analogous difluoromethyl pyridines) |
| Comparator Or Baseline | 5-Bromo-4-(trifluoromethyl)pyridin-2-amine (CAS 944401-56-3) |
| Quantified Difference | Class-level: Modern difluoromethylation methods provide a more user-friendly and scalable route compared to traditional trifluoromethylation of similar heterocycles. |
| Conditions | De novo synthesis of difluoromethyl pyridines [2] vs. NBS bromination of 4-trifluoromethyl-2-aminopyridine [3] |
Why This Matters
This suggests that 5-Bromo-4-(difluoromethyl)pyridin-2-amine can be sourced more reliably and potentially at a lower cost-of-goods for large-scale research programs.
- [1] Sienkiewicz, A., et al. (2014). A Scalable and Regioselective Synthesis of 2‑Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters, 16(5), 1350-1353. View Source
- [2] Sienkiewicz, A., et al. (2014). A Scalable and Regioselective Synthesis of 2‑Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters, 16(5), 1350-1353. View Source
- [3] Sun Yat-sen University. (2014). Pyrimidine compound, PI3K inhibitor, pharmaceutical composition comprising PI3K inhibitor and application of inhibitor and pharmaceutical composition. Chinese Patent CN103694218A. View Source
